4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups including a trifluoromethyl group, a thiazole ring, and a triazole ring . Trifluoromethylpyridine (TFMP) and its intermediates, which are similar to the given compound, are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions . For instance, the synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings . The trifluoromethyl group, thiazole ring, and triazole ring each contribute unique structural characteristics .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The presence of multiple functional groups provides numerous sites for potential reactions . For instance, the trifluoromethyl group can participate in various reactions, contributing to the distinctive physical–chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. The presence of a trifluoromethyl group and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Structure-Activity Relationship Studies
Research on derivatives of 1,2,4-triazole, including compounds similar to 4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol, has highlighted their potential in medicinal chemistry due to their diverse biological activities. A study conducted by Kumudha (2016) focused on the synthesis and characterization of novel 1,2,4-triazole derivatives and explored their anticonvulsant and CNS depressant activities, alongside neurotoxicity assessments. This work emphasized the importance of the structure-activity relationship (SAR) in understanding how different chemical moieties influence the potency and specificity of triazole derivatives for therapeutic applications (Kumudha, 2016).
Corrosion Inhibition Performance
Another intriguing application of triazole derivatives is in the field of corrosion inhibition. A study by Yadav et al. (2013) investigated the efficacy of benzimidazole derivatives, structurally related to 1,2,4-triazole compounds, as corrosion inhibitors for mild steel in acidic conditions. These derivatives demonstrated significant inhibition efficiency, which increased with concentration, showcasing the potential of triazole and related compounds in protecting industrial materials against corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
Antimicrobial Activities
The antimicrobial potential of 1,2,4-triazole derivatives has been widely studied, with Bayrak et al. (2009) synthesizing new 1,2,4-triazoles and evaluating their antimicrobial efficacy. These compounds, which share a core structural motif with this compound, demonstrated good to moderate activity against various microbial strains, underscoring the broad-spectrum antimicrobial capabilities of triazole derivatives (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Future Directions
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency toward various enzymes .
Mode of Action
The trifluoromethyl group in the compound could potentially enhance its interaction with its targets, possibly through key hydrogen bonding interactions with the protein .
Biochemical Pathways
It’s worth noting that compounds with a trifluoromethyl group have been found to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Result of Action
The presence of the trifluoromethyl group could potentially enhance the compound’s potency, leading to more pronounced molecular and cellular effects .
Properties
IUPAC Name |
4-methyl-3-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S2/c1-20-10(18-19-12(20)21)9-6-22-11(17-9)7-3-2-4-8(5-7)13(14,15)16/h2-6H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDZJWRXCIHQEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326655 | |
Record name | 4-methyl-3-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819166 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400083-67-2 | |
Record name | 4-methyl-3-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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